molecular formula C20H24N2O2 B6709815 N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide

Cat. No.: B6709815
M. Wt: 324.4 g/mol
InChI Key: RSUNUUODBNCFFV-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)19(16-6-9-21-10-7-16)20(23)22-11-5-15-3-4-18-17(13-15)8-12-24-18/h3-4,6-7,9-10,13-14,19H,5,8,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUNUUODBNCFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)C(=O)NCCC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes . The resulting intermediate is then subjected to further reactions to introduce the pyridinyl and butanamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques such as column chromatography using dichloromethane:methanol as the eluent .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the pyridinyl group can produce piperidine derivatives .

Scientific Research Applications

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to inhibit lipid peroxidation, which is crucial in preventing cellular damage . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the heterocyclic ring.

    Indole derivatives: Contain a nitrogen atom in the heterocyclic ring and exhibit similar biological activities.

Uniqueness

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-methyl-2-pyridin-4-ylbutanamide is unique due to its specific combination of the benzofuran core with pyridinyl and butanamide groups, which confer distinct chemical and biological properties .

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